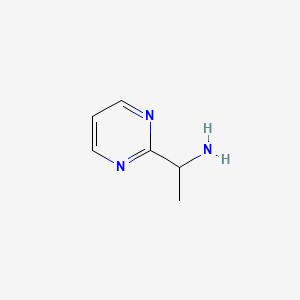

1-(Pyrimidin-2-yl)ethanamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-pyrimidin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPDKCZQAZOFJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717779 | |

| Record name | 1-(Pyrimidin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944906-24-5 | |

| Record name | 1-(Pyrimidin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Pyrimidin 2 Yl Ethanamine and Its Derivatives

Chemoenzymatic Synthesis

ω-Transaminase Biocatalysis

A cornerstone of modern biocatalysis for amine synthesis is the use of ω-transaminases (ω-TAs). diva-portal.org These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the asymmetric transfer of an amino group from an amine donor to a prochiral ketone or aldehyde acceptor. mdpi.comacs.org This one-step reaction is highly attractive for producing chiral amines with high enantiomeric purity, a critical feature for many active pharmaceutical ingredients. mdpi.comnih.gov The ability of ω-TAs to perform this transformation with exquisite stereocontrol under mild conditions offers a significant advantage over many traditional chemical methods. diva-portal.orgacs.org

The ω-transaminase from Vibrio fluvialis (Vf-ATA) has been identified as a particularly effective biocatalyst for the synthesis of derivatives of 1-(Pyrimidin-2-yl)ethanamine. researchgate.netnih.gov In the development of a manufacturing route for a JAK2 kinase inhibitor, AZD1480, Vf-ATA was selected from a screening of 60 different transaminases for the synthesis of the key intermediate, (S)-1-(5-fluoropyrimidin-2-yl)ethanamine. researchgate.netacs.orgresearchgate.net The wild-type enzyme demonstrated superior performance in converting the corresponding prochiral ketone into the desired chiral amine. mdpi.com While Vf-ATA is highly effective, its industrial application can be limited by its operational stability; however, its catalytic properties make it a valuable tool in biocatalysis. nih.gov Protein engineering efforts have also been applied to Vf-ATA to alter and expand its substrate scope for other bulky amines. nih.govalmacgroup.com

To maximize the efficiency of the Vf-ATA catalyzed synthesis, extensive process optimization is crucial. A key strategy involves the careful selection of the amine donor. For the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethanamine, (S)-α-methylbenzylamine was found to be the most effective donor, leading to nearly complete conversion. researchgate.netacs.org

A significant challenge in ω-TA reactions is the often-unfavorable thermodynamic equilibrium and potential product inhibition. mdpi.com To overcome this, a two-phase system was implemented. Toluene was identified as a suitable immiscible organic co-solvent that could effectively remove the acetophenone (B1666503) co-product from the aqueous phase where the enzyme resides. researchgate.netmdpi.com This in-situ product removal shifts the reaction equilibrium towards the desired amine product and prevents inhibition of the enzyme by the ketone byproduct. researchgate.netmdpi.com Further optimization of parameters such as pH and the use of commercial enzyme preparations led to high product-to-catalyst ratios. researchgate.net

Table 1: Optimization of Vf-ATA Catalyzed Synthesis

| Parameter | Optimized Condition | Rationale / Outcome | Citation |

| Enzyme | ω-Transaminase from Vibrio fluvialis (Vf-ATA) | Selected from a screen of 60 transaminases for highest conversion. | researchgate.netacs.org |

| Amine Donor | (S)-α-methylbenzylamine | Found to be the most promising combination to achieve near-quantitative conversion. | researchgate.netacs.org |

| Reaction System | Two-phase aqueous/organic system | Shifts equilibrium and prevents product inhibition. | researchgate.netmdpi.com |

| Co-solvent | Toluene | Efficiently partitions the acetophenone co-product into the organic phase without negatively impacting the biocatalyst's performance. | researchgate.netmdpi.com |

| Final Yield | 77% | Achieved with optimized conditions using a commercial enzyme preparation. | researchgate.netacs.org |

| Optical Purity | 99.8% ee | Demonstrates the high stereoselectivity of the optimized biocatalytic process. | researchgate.netacs.org |

A key innovation in this process is the integration of inline downstream processing (DSP). researchgate.net The output stream from the PBR is passed directly through an adsorption column containing an ion-exchange resin. researchgate.net This allows for the continuous capture of the amine product, while byproducts and unreacted starting materials are washed away. researchgate.net This combination of continuous biotransformation with inline purification streamlines the manufacturing process, avoiding the need for distinct, separate purification steps that are required in batch production. researchgate.netresearchgate.net

The chemoenzymatic method utilizing ω-transaminase is exceptionally effective for the stereoselective synthesis of enantiopure isomers. The process developed for (S)-1-(5-fluoropyrimidin-2-yl)ethanamine, an intermediate for the JAK2 kinase inhibitor AZD1480, serves as a prime example. researchgate.netresearchgate.net Through the careful selection of the Vf-ATA biocatalyst and optimization of reaction conditions, the synthesis was achieved with outstanding results. researchgate.net The use of a whole-cell biocatalyst containing a recombinant E. coli strain was also shown to be a feasible, low-cost alternative to using a commercial liquid enzyme formulation, yielding a product of similar quality. researchgate.netacs.org

Table 2: Synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethanamine

| Catalyst Formulation | Yield | Optical Purity (ee) | Citation |

| Commercial Vf-ATA Preparation | 77% | 99.8% | researchgate.netacs.org |

| Recombinant E. coli Whole-Cell Biocatalyst (Scaled-up Process) | 66% | 97.3% | researchgate.net |

Enzyme Immobilization Techniques in Biocatalysis

For biocatalysts to be viable in industrial settings, particularly in continuous flow systems, enzyme immobilization is a critical enabling technology. mdpi.comresearchgate.net Immobilization enhances the operational stability of the enzyme, protects it from harsh reaction conditions, and, crucially, allows for its easy separation from the reaction mixture and subsequent reuse over multiple cycles. researchgate.netnih.govmdpi.com This reduces costs associated with the enzyme and simplifies product purification. researchgate.net

Several immobilization strategies have been successfully employed for ω-transaminases. These generally involve attaching the enzyme to a solid, insoluble support. mdpi.com

Covalent Attachment: This is a common and robust method. Vf-ATA has been covalently immobilized on glyoxyl-agarose, which was then used in a packed-bed reactor for the continuous synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethanamine. researchgate.net Other supports for covalent binding include chitosan (B1678972) beads and various functionalized resins. nih.govmdpi.com

Cross-Linked Enzyme Aggregates (CLEAs): This is a carrier-free immobilization method where enzyme molecules are cross-linked with each other. mdpi.com

Adsorption: Enzymes can also be immobilized via physical adsorption onto supports like amino-modified multi-walled carbon nanotubes or through ionic interactions with charged polymers. nih.govnih.gov

The choice of immobilization technique depends on the specific enzyme and the process requirements, with no single method being universally superior. mdpi.com Effective immobilization is a key factor in developing robust, reusable biocatalysts for efficient chiral amine production. researchgate.netnih.gov

Classical Organic Synthesis Routes

Traditional organic synthesis provides a robust foundation for the preparation of this compound and its analogs. These methods often involve the construction or modification of the pyrimidine (B1678525) ring through well-established reaction mechanisms.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a prominent strategy for introducing the ethylamine (B1201723) side chain onto a pre-existing pyrimidine core. This typically involves the displacement of a suitable leaving group, such as a halogen, from the 2-position of the pyrimidine ring by an appropriate nucleophile. For instance, the reaction of 2-chloropyrimidine (B141910) with a protected form of 1-aminoethan-1-ide would yield the desired product after deprotection. The reactivity of the pyrimidine ring towards nucleophilic attack is enhanced by the presence of the nitrogen atoms, which lower the electron density of the ring. core.ac.uk

The efficiency of SNAr reactions can be influenced by various factors, including the nature of the leaving group, the nucleophile, the solvent, and the reaction temperature. In some cases, the use of a catalyst, such as a palladium complex, can facilitate the substitution reaction, particularly with less reactive aryl halides. nih.gov Furthermore, the use of microwave irradiation has been shown to accelerate these reactions, often leading to higher yields and shorter reaction times in a more environmentally friendly manner. researchgate.net

A notable example involves the synthesis of ethyl 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoate, where a chloro group on the pyrimidine core is substituted by 2,3-dimethylaniline (B142581) via a nucleophilic aromatic substitution. mdpi.com This highlights the utility of SNAr in creating complex, substituted pyrimidine derivatives.

Condensation Reactions

Condensation reactions offer another versatile route to the pyrimidine core of this compound. A common approach is the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form a dihydropyrimidinone. core.ac.uk While not a direct synthesis of the target molecule, this method provides a pyrimidine scaffold that can be further functionalized.

Another relevant condensation strategy involves the reaction of a 1,3-dicarbonyl compound with an amidine. For example, the condensation of an appropriate β-diketone with formamidine (B1211174) would lead to the formation of a pyrimidine ring. Subsequent modifications would be necessary to introduce the 1-aminoethyl group at the 2-position. The reaction of 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with ethyl formate (B1220265) in the presence of a base affords a sodium enolate, which can then react with heterocyclic amines to form pyrimidine derivatives. d-nb.info

A one-pot, three-component condensation reaction of 1H-benzimidazol-2-amine, a benzaldehyde (B42025) derivative, and malononitrile (B47326) can be employed to synthesize pyrimido[1,2-a]benzimidazole (B3050247) derivatives. researchgate.net This demonstrates the power of condensation reactions in building complex heterocyclic systems containing a pyrimidine ring.

Derivatization Strategies of the Pyrimidine Core

The derivatization of a pre-formed pyrimidine ring is a key strategy for accessing a wide array of analogues. The versatile nature of the pyrimidine ring allows for various chemical transformations. core.ac.uk Electrophilic aromatic substitution is generally difficult on the pyrimidine ring itself due to its electron-deficient nature, but nucleophilic substitution, as discussed earlier, is a common and effective method. core.ac.uk

Functional groups on the pyrimidine ring can be readily manipulated. For example, a methylthio group at the 2-position can be oxidized and subsequently displaced by amines to introduce diversity. This approach was utilized in the synthesis of pyrido[3,4-d]pyrimidine (B3350098) intermediates. rsc.org Halogenated pyrimidines are particularly useful precursors, where the halogens can be selectively replaced through cross-coupling reactions, such as the Suzuki coupling, to introduce new carbon-carbon bonds. nih.gov

Furthermore, the nitrogen atoms of the pyrimidine ring can be alkylated, although this is more challenging compared to pyridine (B92270). core.ac.uk The strategic placement of functional groups allows for a modular approach to building libraries of pyrimidine derivatives for various applications. nih.govsemanticscholar.orgresearchgate.net

Synthesis of Analogues and Related Compounds

The development of synthetic routes to analogues of this compound is crucial for structure-activity relationship studies in drug discovery.

Halogenated Derivatives, e.g., 1-(5-fluoropyrimidin-2-yl)ethanamine

The synthesis of halogenated derivatives, such as 1-(5-fluoropyrimidin-2-yl)ethanamine, is of significant interest as the introduction of a fluorine atom can profoundly impact the biological activity of a molecule. A highly efficient method for the preparation of (S)-1-(5-fluoropyrimidin-2-yl)ethylamine utilizes a biocatalytic approach. acs.orgresearchgate.net

An ω-transaminase from Vibrio fluvialis has been successfully employed to catalyze the asymmetric amination of 2-acetyl-5-fluoropyrimidine. acs.orgresearchgate.netresearchgate.net This enzymatic process offers high enantioselectivity, leading to the desired (S)-enantiomer with excellent optical purity (99.8% ee) and in good yield (77%). acs.orgresearchgate.net The reaction is often carried out in a two-phase system to facilitate product isolation and minimize enzyme inhibition. acs.orgmdpi.com The use of whole-cell biocatalysts, including recombinant E. coli, has also been explored, providing a cost-effective and sustainable manufacturing route. acs.orgresearchgate.net

| Starting Material | Catalyst/Enzyme | Key Reagents | Product | Yield | Enantiomeric Excess (ee) | Reference |

| 2-Acetyl-5-fluoropyrimidine | ω-Transaminase (from Vibrio fluvialis) | (S)-α-Methylbenzylamine, Pyridoxal 5'-phosphate | (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine | 77% | 99.8% | acs.orgresearchgate.net |

| 2-Acetyl-5-fluoropyrimidine | Immobilized Vf-ATA | (S)-α-Methylbenzylamine | (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine | 35% | >99% | researchgate.netresearchgate.net |

Stereoisomers, e.g., (S)-1-(Pyrimidin-2-yl)ethan-1-amine

The synthesis of specific stereoisomers, particularly the (S)-enantiomer of this compound, is critical for developing stereospecific pharmaceuticals. Chiral resolution techniques or asymmetric synthesis are employed to obtain the desired enantiomer.

A four-step synthesis starting from (S)-Boc-alanine has been developed to produce novel (S)-1-(heteroaryl)-1-aminoethanes, including (S)-1-(pyrimidin-2-yl)ethanamine. researchgate.net This method involves the cyclization of a chiral ynone derived from (S)-Boc-alanine with an amidine, followed by the removal of the Boc protecting group. This strategy provides a reliable route to the enantiomerically pure amine. researchgate.net

Biocatalysis, as mentioned for the fluorinated analogue, is also a powerful tool for accessing stereoisomers. The use of (S)-selective ω-transaminases can directly convert a prochiral ketone, 2-acetylpyrimidine, into (S)-1-(pyrimidin-2-yl)ethan-1-amine with high enantiopurity. mdpi.com

| Starting Material | Key Intermediate | Key Reaction | Product | Reference |

| (S)-Boc-alanine | (S)-N-Boc-alanine-derived ynone | Cyclization with amidine, Boc deprotection | (S)-1-(Pyrimidin-2-yl)ethan-1-amine | researchgate.net |

| 2-Acetylpyrimidine | Not Applicable | Asymmetric amination with ω-transaminase | (S)-1-(Pyrimidin-2-yl)ethan-1-amine | mdpi.com |

Structural Isomers, e.g., 1-(Pyridin-2-yl)ethanamine and 2-(Pyrimidin-2-yl)ethanamine

The structural isomers of this compound, such as 1-(Pyridin-2-yl)ethanamine and 2-(Pyrimidin-2-yl)ethanamine, feature the aminoethyl group at different positions on the heterocyclic ring or along the ethyl chain. These structural differences influence their chemical properties and the synthetic routes employed for their preparation.

1-(Pyridin-2-yl)ethanamine

1-(Pyridin-2-yl)ethanamine is a primary amine where the ethylamine group is attached to the C2 position of a pyridine ring. A common and high-yield synthesis involves the reductive amination of 2-acetylpyridine (B122185). chemicalbook.com The process begins with the formation of an oxime intermediate by reacting 2-acetylpyridine with hydroxylamine (B1172632) hydrochloride in the presence of a base like potassium carbonate. chemicalbook.com This intermediate is then reduced to the desired amine. chemicalbook.com A specific method utilizes zinc powder and ammonium (B1175870) chloride for the reduction step, achieving a high yield. chemicalbook.com

A detailed two-stage synthetic protocol is presented below:

| Stage | Reagents | Solvent | Temperature (°C) | Duration (h) | Yield (%) | Reference |

| 1. Oxime Formation | 2-acetylpyridine, hydroxylamine hydrochloride, potassium carbonate | Methanol | 20 | 4 | - | chemicalbook.com |

| 2. Reduction | Zinc powder, ammonium chloride | Methanol | 20 | Overnight | 90 | chemicalbook.com |

This amine is also a valuable precursor for creating more complex molecules. For instance, it can be reacted with various isothiocyanates to produce chiral thiourea derivatives, which have applications as organocatalysts. mdpi.com Additionally, it serves as a ligand in the synthesis of Fe(II) complexes used as catalysts in the asymmetric transfer hydrogenation of ketones. bohrium.combohrium.com

2-(Pyrimidin-2-yl)ethanamine

2-(Pyrimidin-2-yl)ethanamine is an isomer where the amino group is at the terminal position of the ethyl chain, which is attached to the C2 position of the pyrimidine ring. Its chemical properties and synthesis routes differ from its 1-(pyrimidin-2-yl) counterpart. While detailed synthetic preparations are less commonly reported in broad literature compared to its isomers, its identity is well-established with a unique CAS number (89464-80-2). nih.gov The compound is commercially available, indicating that established synthetic methods exist. fluorochem.co.uk

This compound and its Derivatives

The synthesis of the title compound, particularly its chiral forms, is of significant interest. Biocatalysis has emerged as an efficient method for producing enantiomerically pure amines. The (S)-enantiomer of a fluorinated derivative, (S)-1-(5-fluoropyrimidin-2-yl)ethanamine, is a key intermediate for a JAK2 kinase inhibitor. researchgate.netacs.org An efficient process has been developed using an ω-transaminase from Vibrio fluvialis (Vf-ATA). researchgate.netacs.org This biocatalytic process involves the transamination of 2-acetyl-5-fluoropyrimidine, using an amine donor like (S)-α-methylbenzylamine. acs.org The use of a two-phase system, for example with toluene, can improve the process by favorably distributing the reactants and products without impairing the enzyme's performance. acs.org

The key parameters for this biocatalytic synthesis are outlined below:

| Enzyme | Substrate | Amine Donor | Co-factor | Solvent System | pH | Yield (%) | Enantiomeric Excess (%) | Reference |

| Vibrio fluvialis ω-transaminase (whole cell) | 2-Acetyl-5-fluoropyrimidine | (S)-α-Methylbenzylamine | Pyridoxal 5'-phosphate | Potassium phosphate (B84403) buffer / Toluene | 7.5 | 66 | 97.3 | acs.org |

Alternative chemical syntheses have also been developed. A four-step synthesis starting from commercially available (S)-Boc-alanine allows for the preparation of various (S)-1-(pyrimidin-2-yl)ethylamines. researchgate.net This method involves creating a ynone derivative from the protected amino acid, which then undergoes cyclization with amidines to form the pyrimidine ring, followed by deprotection to yield the final amine. researchgate.net

Furthermore, research into related structures has led to the synthesis of diverse pyrimidine derivatives. For example, 2-hydrazinopyrimidine (B184050) hydrochlorides can be converted into 1-(pyrimidin-2-yl)thiosemicarbazides, which then react to form 1-(pyrimidin-2-yl)-2-(4-aryl-1,3-thiazol-2-yl)hydrazines. researchgate.net Another area of research involves the parallel solution-phase synthesis of large libraries of thieno[2,3-d]pyrimidin-2-ylmethanamines, demonstrating the modularity of pyrimidine synthesis. researchgate.net

Reactivity and Reaction Mechanisms

Amination Reactions

The primary amine group of 1-(Pyrimidin-2-yl)ethanamine is a key site for nucleophilic reactions, readily participating in various amination processes such as alkylation, acylation, and sulfonylation. These reactions introduce new substituents onto the nitrogen atom, modifying the compound's steric and electronic properties.

N-Alkylation: The amine can be alkylated with alkyl halides to form secondary and tertiary amines. This reaction typically proceeds under basic conditions to deprotonate the amine, enhancing its nucleophilicity.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base affords the corresponding N-acetylated amides.

N-Sulfonylation: Treatment with sulfonyl chlorides, such as tosyl chloride, in a basic solvent like pyridine (B92270), yields N-sulfonamide derivatives.

These transformations are fundamental in medicinal chemistry for creating libraries of analogues for structure-activity relationship (SAR) studies. For a similarly substituted compound, 1-[5-(trifluoromethyl)pyrimidin-2-yl]ethan-1-amine, these reactions have been reported with specific conditions and yields.

| Reaction Type | Reagents/Conditions | Product Formed | Reported Yield Range (Analogous Compound) |

|---|---|---|---|

| Alkylation | Alkyl halide (R-X), K₂CO₃, DMF, 60°C | N-Alkylated derivatives | 70-85% |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C to RT | N-Acetylated adducts | 65-78% |

| Sulfonylation | Tosyl chloride, Pyridine, RT | N-Sulfonamide derivatives | 60-72% |

Cyclization Reactions

The bifunctional nature of this compound, possessing both a reactive amine and pyrimidine (B1678525) nitrogens, makes it a valuable precursor for synthesizing fused heterocyclic systems. A prominent example is the formation of imidazo[1,2-a]pyrimidines.

The classical synthesis of the imidazo[1,2-a]pyrimidine (B1208166) core involves the condensation reaction between a 2-aminopyrimidine (B69317) derivative and an α-haloketone, a method known as the Chichibabin reaction. nih.gov In this reaction, the exocyclic amine of the pyrimidine derivative first attacks the electrophilic carbonyl carbon of the α-haloketone. This is followed by an intramolecular nucleophilic substitution where a ring nitrogen attacks the carbon bearing the halogen, leading to cyclization and the formation of the fused imidazole (B134444) ring. nih.govmdpi.com This methodology is robust and can be facilitated by microwave irradiation, often in solvent-free conditions using a basic alumina (B75360) catalyst. mdpi.com

While the ethyl substituent on the amine of this compound introduces steric considerations, the fundamental reactivity pattern for forming the imidazo[1,2-a]pyrimidine scaffold remains a key cyclization pathway for this class of compounds.

Ligand Exchange Reactions

This compound is an effective ligand for coordinating with metal ions. It can function as a bidentate ligand, using the lone pair of electrons on the primary amine nitrogen and one of the pyrimidine ring nitrogens to form a stable five-membered chelate ring with a metal center. researchgate.netpjmhsonline.com

This chelating ability allows it to participate in ligand exchange (or substitution) reactions with transition metal aqua complexes. In these reactions, the this compound molecule displaces one or more water ligands from the coordination sphere of the metal ion. The formation of the stable chelate provides a thermodynamic driving force for the reaction. These reactions are analogous to those observed with other primary aliphatic amines and nitrogen-containing heterocycles. ijarsct.co.in

| Metal Aqua Complex | Reaction with this compound (L) | Product Complex | Description |

|---|---|---|---|

| [M(H₂O)₆]²⁺ (e.g., M = Co, Ni, Cu) | [M(H₂O)₆]²⁺ + nL ⇌ [M(L)ₙ(H₂O)₆₋₂ₙ]²⁺ + 2nH₂O | Chelated metal complex | The bidentate ligand (L) displaces water molecules to form a more stable complex. |

Functional Group Interconversions

The functional groups of this compound can be chemically transformed into other functional groups, a process central to synthetic strategy.

Oxidation of the Amine: The primary amine can be oxidized to the corresponding imine or oxime. This transformation can be achieved using various oxidizing agents.

Reduction of the Pyrimidine Ring: The aromatic pyrimidine ring is generally resistant to reduction but can be hydrogenated under specific catalytic conditions. Asymmetric hydrogenation of substituted pyrimidines to yield chiral 1,4,5,6-tetrahydropyrimidines has been achieved using iridium catalysts with chiral phosphine (B1218219) ligands. nih.gov This reaction often requires an activator, such as a lanthanide triflate, to enhance the reactivity of the heteroarene substrate. nih.gov A similar catalytic hydrogenation using palladium on carbon (Pd/C) is used to reduce other pyrimidine derivatives, suggesting this is a viable pathway for this compound. google.commdpi.com

Computational Chemistry and Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to study the electronic structure of many-body systems. nih.gov It is particularly effective for predicting various molecular properties of pyrimidine (B1678525) derivatives. ijcce.ac.ir DFT calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in elucidating the fundamental chemical nature of 1-(Pyrimidin-2-yl)ethanamine. ijcce.ac.irekb.eg

The initial step in most quantum chemical calculations is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. irjweb.com For this compound, DFT calculations would be used to find the optimized molecular structure, predicting bond lengths, bond angles, and dihedral angles. This optimized geometry is crucial as it forms the basis for all subsequent property calculations, ensuring they are performed on the most energetically favorable conformation of the molecule. irjweb.comresearchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. youtube.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netirjweb.com DFT calculations can precisely determine the energies of these orbitals and map their electron density distributions. For pyrimidine derivatives, this analysis helps in predicting the most probable sites for electrophilic and nucleophilic attacks. ijcce.ac.ir

Table 1: Representative Frontier Orbital Energies for a Pyrimidine Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.29 |

| ELUMO | -1.81 |

| Energy Gap (ΔE) | 4.48 |

Note: Data is representative of a similar heterocyclic compound and illustrates typical values obtained from DFT calculations. irjweb.com

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. researchgate.net The MEP surface is colored to indicate different electrostatic potential values: red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), prone to nucleophilic attack. irjweb.comnih.gov For this compound, an MEP analysis would identify the nitrogen atoms of the pyrimidine ring and the amine group as potential sites for hydrogen bonding and electrophilic interactions.

Nonlinear optical (NLO) materials are of significant interest for their potential applications in modern technologies like telecommunications and optical signal processing. researchgate.net Computational methods, particularly DFT, are employed to predict the NLO properties of molecules. Key parameters calculated include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). ekb.egphyschemres.org A high β value is indicative of significant NLO activity. For molecules like this compound, DFT studies can assess its potential as an NLO material by calculating these properties, often revealing that molecules with significant charge transfer characteristics exhibit enhanced NLO responses. medmedchem.com

Table 2: Calculated NLO Properties for a Representative Organic Molecule

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 82.3 |

| First Hyperpolarizability (β) | 1250.7 |

Note: Values are illustrative and represent typical outputs from DFT-based NLO calculations. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is extensively used in drug discovery to understand the binding mechanisms of potential drug candidates. mdpi.commdpi.com For this compound, docking studies would involve placing the molecule into the active site of a target protein to predict its binding affinity and interaction patterns. irjweb.com The results, often expressed as a docking score, help to identify key amino acid residues involved in the binding and can elucidate the compound's potential biological activity. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies based on Computational Models

Computational modeling has become an indispensable tool in medicinal chemistry for elucidating the structure-activity relationships (SAR) of novel compounds. For derivatives of the this compound scaffold, various computational techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore mapping, have been employed to understand how structural modifications influence biological activity. These studies provide critical insights that guide the rational design of more potent and selective molecules targeting a range of biological entities.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying the effects of various physicochemical properties (descriptors), QSAR models can predict the activity of novel analogs and highlight key structural features for optimization.

Several QSAR studies have been conducted on pyrimidine derivatives to understand their therapeutic potential. For instance, a study on furopyrimidine and thienopyrimidine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) utilized both multiple linear regression (MLR) and artificial neural network (ANN) models. nih.gov The ANN model demonstrated superior predictive power, with a coefficient of determination (R²) of 0.998, compared to the MLR model's R² of 0.889, indicating a complex, nonlinear relationship between the structural descriptors and VEGFR-2 inhibition. nih.gov

Similarly, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been instrumental in exploring the SAR of N-phenylpyrimidin-2-amine derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and CDK4. nih.gov These models yielded high validation values, suggesting a strong capability to predict the bioactivities of new inhibitors. nih.gov In a different investigation focused on abemaciclib (B560072) analogs as CDK4 inhibitors, a robust 3D-QSAR model was developed to explore the SAR, leading to the design of four new potential inhibitors with high predicted binding affinity. nih.gov

The application of machine learning in QSAR is also noteworthy. A study on 1,2,4-triazolo[1,5-a]pyrimidin-7-amine analogs as inhibitors of Plasmodium falciparum employed six different machine learning algorithms to model their antimalarial activity, demonstrating the power of these approaches in handling complex datasets. researchgate.netmdpi.com

| Model Type | Target | Key Findings/Performance Metrics | Source |

|---|---|---|---|

| 2D-QSAR (MLR & ANN) | VEGFR-2 | ANN model (R² = 0.998) was superior to MLR (R² = 0.889), indicating a nonlinear SAR. | nih.gov |

| 3D-QSAR (CoMFA & CoMSIA) | CDK2 and CDK4 | Generated models showed good predictive capability for inhibitor bioactivity. Electrostatic potentials were key for binding affinity. | nih.gov |

| 3D-QSAR & Molecular Docking | GPR119 Agonists | Computational models led to the design of new pyrimidine compounds with high docking scores (e.g., -11.696). | semanticscholar.orgresearchgate.net |

| 3D-QSAR (CoMFA & CoMSIA) | CDK4 | A reliable 3D-QSAR model was established for 56 abemaciclib analogs, guiding the design of novel inhibitors. | nih.gov |

| 2D & 3D QSAR | Tyrosine Kinase | Ridge regression and PLS models were used to predict the activity of aminopyrido[2,3-d]pyrimidin-7-yl derivatives. | nih.gov |

Molecular Docking and Pharmacophore Modeling

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the specific molecular interactions that stabilize the complex. This information is crucial for understanding the mechanism of action and designing derivatives with improved binding affinity.

For pyrimidine derivatives, docking studies have revealed key interactions across various targets. In the development of Polo-like kinase 4 (PLK4) inhibitors, docking results showed that the aminopyrimidine core forms critical interactions with the kinase hinge region. nih.gov This finding confirmed the design strategy, where the morpholine (B109124) ring extends toward the solvent region and other substituents occupy a hydrophobic cavity. nih.gov

In the context of CDK inhibitors, molecular modeling has been used to elucidate the basis for selectivity. A combined study using 3D-QSAR and molecular dynamics simulations on N-phenylpyrimidin-2-amine derivatives identified key residues responsible for selective CDK2 inhibition over CDK4. nih.gov Specifically, interactions with Gln85, Asp86, and Lys89 in CDK2 were found to be critical for selectivity, while interactions with Glu144 and Asn145 were predominant for CDK4 inhibition. nih.gov

Pharmacophore modeling, which identifies the essential 3D arrangement of chemical features necessary for biological activity, has also been applied. Ligand- and structure-based pharmacophore models were developed to discover new anticancer agents targeting the CDK9/cyclin T1 kinase complex. nih.govresearchgate.net This approach led to the identification of 2-[[4-[6-(isopropylamino) pyrimidin-4-yl]-1H-pyrrolo[2,3-b] pyridin-6-yl] amino] ethanol (B145695) as a potent and selective hit. nih.govresearchgate.net

| Target Protein | Key Interacting Residues | Structural Insights from Modeling | Source |

|---|---|---|---|

| PLK4 | Hinge Region | The aminopyrimidine core forms key interactions with the hinge, validating the design strategy. | nih.gov |

| CDK2 | Gln85, Asp86, Lys89 | These residues play a critical role in the selective inhibition of CDK2. | nih.gov |

| CDK4 | Glu144, Asn145 | Electrostatic interactions with these residues predominantly drive CDK4 inhibition. | nih.gov |

| CDK9/cyclin T1 | Not specified | Pharmacophore modeling identified key features leading to the discovery of a potent hit compound. | nih.govresearchgate.net |

Applications in Advanced Materials and Catalysis

Coordination Chemistry and Metal Complexes

The presence of nitrogen atoms in both the pyrimidine (B1678525) ring and the amine group makes 1-(Pyrimidin-2-yl)ethanamine an excellent ligand for coordinating with a variety of metal ions. This coordination ability is the foundation for its use in creating sophisticated metal complexes with diverse properties and applications.

Ligand Properties in Metal Ion Complexation

This compound can act as a versatile ligand, coordinating to metal centers in several ways. The pyrimidine ring offers a nitrogen atom for coordination, and the ethylamine (B1201723) group provides an additional binding site. This chelation can lead to the formation of stable metal complexes. The specific coordination mode can be influenced by the metal ion's nature, the reaction conditions, and the presence of other ligands.

Research on related aminopyridine compounds has shown that they can coordinate to metal centers, such as iron(II), in a monodentate fashion through the pyridine (B92270) nitrogen atom. mdpi.com In such complexes, intramolecular hydrogen bonds, for instance between an N-H group and a halide ligand (N–H⋯Br), can contribute to the stability of the structure. mdpi.com Similarly, studies on silylated 2-aminopyrimidines reveal the prevalence of intermolecular N–H···N hydrogen bridges, which play a crucial role in their solid-state structures. mdpi.com These findings suggest that this compound likely engages in similar hydrogen bonding interactions, influencing the geometry and stability of its metal complexes.

The table below summarizes the potential coordination and hydrogen bonding characteristics of this compound based on studies of analogous compounds.

| Feature | Description | Potential Impact on Metal Complexes |

| Coordination Sites | Pyrimidine nitrogen, amine nitrogen | Formation of stable chelate rings with metal ions. |

| Ligand Type | Bidentate or monodentate | Versatility in forming different complex geometries. |

| Hydrogen Bonding | N-H donor from the amine group, N acceptor on the pyrimidine ring | Stabilization of crystal structures and influence on molecular packing. |

Catalytic Applications of Metal-Ligand Complexes

Metal complexes derived from ligands similar to this compound have demonstrated significant catalytic activity in various organic transformations. For instance, amine-pyridine nickel complexes have been effectively used as catalysts in ethylene (B1197577) polymerization. mdpi.com The catalytic activity and the properties of the resulting polymer are highly dependent on the structure of the ligand. mdpi.com For example, the steric hindrance around the metal center, influenced by substituents on the ligand, can affect the catalytic activity and the molecular weight of the polymer produced. mdpi.com

The catalytic potential of metal complexes is often linked to the electronic and steric properties of the ligands. The pyrimidine ring in this compound can be electronically tuned through substitution, which in turn would modify the catalytic properties of its metal complexes. While direct catalytic applications of this compound complexes are still an emerging area of research, the performance of structurally related catalysts suggests a promising future.

Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The ability of this compound to participate in hydrogen bonding makes it a valuable building block for the construction of supramolecular architectures.

Self-Assembly Processes

The pyrimidine moiety is a well-known participant in self-assembly processes, driven by hydrogen bonding and π–π stacking interactions. Cationic amphiphiles based on pyrimidine have been shown to self-assemble into nano-aggregates in aqueous systems. nih.gov Molecular dynamics simulations of other pyrimidine derivatives have revealed the formation of self-assembled structures with arrangements such as anti-parallel π-stacking between the pyrimidine unit of one molecule and another aromatic moiety of an adjacent molecule. rsc.org These studies highlight the intrinsic ability of the pyrimidine core to direct the formation of ordered supramolecular structures. The ethylamine group of this compound adds another layer of functionality, enabling directional hydrogen bonding that can guide the self-assembly process.

Hydrogen Bonding Networks

Hydrogen bonding is a key directional force in the formation of supramolecular structures. Pyrimidinone and its derivatives are known to form robust N–H···O hydrogen bonds, similar to those found in DNA base pairing. acs.orgsemanticscholar.org Studies on silylated 2-aminopyrimidines have detailed the formation of extensive intermolecular N–H···N hydrogen bonding networks. mdpi.com These interactions can lead to the formation of dimeric motifs and more extended one-dimensional chains. mdpi.com The presence of both a hydrogen bond donor (the amine group) and acceptors (the pyrimidine nitrogens) in this compound allows for the creation of intricate and stable hydrogen-bonded networks.

The table below outlines the types of hydrogen bonding interactions observed in related pyrimidine systems, which are likely to be relevant for this compound.

| Hydrogen Bond Type | Interacting Groups | Resulting Supramolecular Motif |

| N–H···N | Amine group (donor) and pyrimidine nitrogen (acceptor) | Dimeric structures, chains |

| N–H···O | Amine group (donor) and an external carbonyl group (acceptor) | Potential for co-crystals and mixed assemblies |

Development of Supramolecular Polymers

Supramolecular polymers are polymeric arrays of monomeric units held together by reversible, non-covalent interactions. wikipedia.org The ureidopyrimidinone (UPy) moiety, which contains a pyrimidine ring, is a particularly effective building block for supramolecular polymers due to its ability to form strong and specific quadruple hydrogen bonds. researchgate.net This self-complementary hydrogen bonding leads to the formation of robust and dynamic polymer chains.

While the direct incorporation of this compound into supramolecular polymers has not been extensively reported, its structural features suggest it could be a valuable monomer. The combination of the pyrimidine ring, capable of participating in multiple hydrogen bonds, and the reactive amine group, which can be functionalized, opens up possibilities for creating novel supramolecular materials with tunable properties. The principles learned from UPy-based systems can guide the design of new supramolecular polymers based on this compound and its derivatives. researchgate.net

Medicinal Chemistry and Biological Research Applications

Intermediate in Pharmaceutical Synthesis

As a chemical intermediate, 1-(Pyrimidin-2-yl)ethanamine is a crucial starting material or precursor in the multi-step synthesis of complex pharmaceutical agents. chemicalbook.commlunias.comevonik.com Its structure allows for strategic chemical modifications, enabling the construction of larger molecules with specific pharmacological profiles.

Development of Janus Kinase 2 (JAK2) Kinase Inhibitors, e.g., AZD1480

The Janus kinase (JAK) family of enzymes, particularly JAK2, is a critical component of signaling pathways that regulate cell growth and survival. Dysregulation of the JAK/STAT pathway is implicated in various myeloproliferative neoplasms and solid tumors, making JAK2 a prime target for cancer therapy. nih.govnih.gov

A notable example of a potent JAK2 inhibitor is AZD1480, a pyrazol-3-yl pyrimidin-4-amine derivative. nih.gov The chemical name for AZD1480 is 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine. guidetomalariapharmacology.org This structure highlights the direct incorporation of a derivative of this compound, specifically the (1S)-1-(5-fluoropyrimidin-2-yl)ethylamine moiety. This chiral amine fragment is a key component that contributes to the molecule's potent inhibitory activity against JAK2. AZD1480 is an ATP-competitive inhibitor of JAK1 and JAK2 kinases. selleckchem.commedchemexpress.com

| Compound | Target Kinase | IC50 / Ki |

| AZD1480 | JAK2 | 0.26 nM (Ki) nih.gov |

| AZD1480 | JAK1 | 1.3 nM (IC50) medchemexpress.com |

| AZD1480 | JAK3 | Selectivity demonstrated over JAK3 nih.gov |

This table presents the inhibitory constants of AZD1480 against various Janus kinases, demonstrating its high potency.

High-Affinity Non-imidazole Histamine (B1213489) H3 Receptor Agonists

The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. nih.govimrpress.com While many H3R ligands contain an imidazole (B134444) ring, this feature can be associated with poor brain penetration and cytochrome P450 inhibition. nih.gov This has driven research into non-imidazole alternatives.

Recent studies have led to the discovery of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines as a class of high-affinity, non-imidazole H3R agonists. nih.govnih.gov An initial screening identified 4-(3-azetidin-1-yl)pyrimidin-2-amine as a partial H3R agonist. nih.govacs.org Subsequent optimization of this scaffold, which features the core pyrimidin-2-amine structure also present in this compound, yielded full agonists with nanomolar potency. nih.gov The key compound VUF16839 from this series demonstrated high on-target activity and good metabolic stability. nih.gov This research underscores the value of the pyrimidin-2-amine motif as a viable non-imidazole scaffold for engaging the H3 receptor. nih.gov

| Compound | Target Receptor | Affinity (pKi) | Functional Activity (pEC50) |

| VUF16839 (14d) | Histamine H3 Receptor (H3R) | 8.5 | 9.5 |

This table shows the high affinity and potency of the key non-imidazole H3R agonist VUF16839, which is built upon a pyrimidin-2-amine scaffold. nih.gov

Scaffold for Biologically Active Molecules

The pyrimidine (B1678525) ring is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. mdpi.comresearchgate.netmdpi.com this compound serves as a versatile scaffold, providing a rigid heterocyclic core with a functional side chain that can be readily modified. This allows for the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutic agents. Its ability to form hydrogen bonds and engage in various molecular interactions makes it a valuable starting point for designing inhibitors, agonists, or antagonists for diverse biological targets. mdpi.comnih.gov

Research on Antimicrobial Activity

The pyrimidine nucleus is a core component of many compounds exhibiting antimicrobial properties. nih.govresearchgate.netnih.gov Researchers have designed and synthesized various pyrimidin-2-amine analogues and evaluated their potential against a range of bacterial and fungal pathogens. nih.gov In one study, a series of pyrimidine derivatives were tested for their in vitro antimicrobial activity against Gram-positive bacteria (S. aureus, B. subtilis), Gram-negative bacteria (E. coli, P. aeruginosa, S. enterica), and fungal strains (C. albicans, A. niger). nih.govresearchgate.net Several of the synthesized compounds demonstrated significant antimicrobial activity, with minimum inhibitory concentrations (MIC) comparable to or better than standard drugs. nih.gov The structure-activity relationship studies indicated that the presence of certain substituents on the pyrimidine scaffold was crucial for enhancing the antimicrobial effect. nih.gov

Anti-fibrosis Activity Studies

Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix components, leading to tissue scarring and organ dysfunction. nih.gov The discovery of anti-fibrotic drugs is an active area of research. The pyrimidine scaffold has been explored for its potential in developing novel anti-fibrotic agents. mdpi.com

In one study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activity was evaluated against immortalized rat hepatic stellate cells (HSC-T6), which are key cells involved in liver fibrosis. mdpi.comnih.govresearchgate.net Several of these compounds were found to have better anti-fibrotic activities than the reference drug Pirfenidone. mdpi.comnih.gov Two compounds in particular, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, showed the most promising activity with IC50 values of 45.69 μM and 45.81 μM, respectively. mdpi.comnih.govresearchgate.net Further studies showed that these compounds effectively inhibited the expression of collagen and the content of hydroxyproline, indicating their potential as novel anti-fibrotic drug candidates. nih.govresearchgate.net

| Compound | Anti-fibrotic Activity (IC50) on HSC-T6 cells |

| ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) | 45.69 μM |

| ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) | 45.81 μM |

This table shows the IC50 values of two lead compounds with anti-fibrotic activity, demonstrating the potential of the pyrimidine scaffold in this therapeutic area. mdpi.comnih.gov

Future Research Directions and Challenges

Development of Novel Synthetic Routes

The synthesis of pyrimidine (B1678525) derivatives is a well-established field, yet the pursuit of more efficient, scalable, and versatile methods continues to be a primary objective for chemists. beilstein-journals.orgbeilstein-journals.org Future research into the synthesis of 1-(Pyrimidin-2-yl)ethanamine should focus on developing novel routes that offer improvements in yield, purity, and cost-effectiveness.

Current strategies often rely on multi-step procedures which can be time-consuming and generate significant waste. nih.gov Future synthetic approaches could explore:

One-Pot Reactions: Designing multi-component reactions where starting materials react in a single vessel to form the target molecule can significantly streamline the synthetic process. nih.govmdpi.com

Catalytic Methods: The development of novel catalysts, including metal-based and organocatalysts, could enable more selective and efficient bond formations, reducing the need for protecting groups and harsh reaction conditions.

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.

A significant challenge lies in the stereoselective synthesis of chiral amines like this compound, as different enantiomers can exhibit vastly different biological activities. Asymmetric synthesis and chiral resolution techniques will be crucial areas of development.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Multi-component Reactions | Increased efficiency, reduced waste, simplified purification | Finding compatible reaction conditions for all components |

| Novel Catalysis | Higher selectivity, milder conditions, lower energy consumption | Catalyst cost, sensitivity, and reusability |

| Flow Chemistry | Enhanced safety, scalability, and process control | Initial equipment cost, potential for clogging |

| Asymmetric Synthesis | Access to enantiomerically pure compounds | Development of effective and affordable chiral catalysts/auxiliaries |

Exploration of New Biological Targets

Pyrimidine derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, antiviral, and antitumor effects. mdpi.comnih.gov This structural motif is considered a "privileged structure" in medicinal chemistry. mdpi.com For this compound, a key future direction is the systematic exploration of its potential to interact with novel biological targets.

Given the established activities of related aminopyrimidines, promising areas of investigation include:

Kinase Inhibition: Many kinase inhibitors used in cancer therapy feature an aminopyrimidine core, which often forms key hydrogen bond interactions in the ATP-binding pocket of kinases. nih.gov Screening this compound and its derivatives against a broad panel of kinases could identify new anticancer leads. For instance, derivatives of aminopyrimidine have shown potent inhibition of Polo-like kinase 4 (PLK4), a target in breast cancer. nih.gov

Targeting Protein-Protein Interactions: Modulating protein-protein interactions is an emerging and challenging area in drug discovery. The structural features of this compound could serve as a starting point for designing molecules that disrupt these critical cellular interactions.

Neurological Disorders: The pyrimidine scaffold is also present in drugs targeting the central nervous system. mdpi.com Investigating the activity of this compound on receptors and enzymes involved in neurological pathways could uncover new treatments for conditions like Alzheimer's or Parkinson's disease.

The primary challenge in this area is the complexity of biological systems. Target identification and validation require a multidisciplinary approach, combining chemical synthesis with advanced biological screening and molecular biology techniques.

Advanced Computational Studies for Property Prediction

Computational chemistry offers powerful tools to accelerate the drug discovery and materials design process. For this compound, advanced computational studies can provide valuable insights into its properties and potential applications, guiding experimental efforts.

Future computational research should focus on:

Molecular Docking and Dynamics: These methods can be used to predict the binding affinity and mode of interaction of this compound derivatives with various biological targets, such as enzymes and receptors. nih.govnih.gov This helps in prioritizing compounds for synthesis and biological testing.

Quantum Chemical Computations: Methods like Density Functional Theory (DFT) can elucidate the electronic structure, reactivity, and spectral properties of the molecule. nih.gov This information is crucial for understanding its chemical behavior and for designing new functional materials.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. Applying these models to virtual libraries of this compound derivatives can help identify compounds with favorable pharmacokinetic profiles early in the discovery process. mdpi.com

The main challenge is the accuracy of the computational models. While constantly improving, these methods rely on approximations and require careful validation with experimental data to ensure their predictive power.

| Computational Method | Application for this compound | Predicted Properties |

| Molecular Docking | Virtual screening against protein targets | Binding affinity, binding mode, potential biological activity |

| Molecular Dynamics | Simulating molecule-protein interactions over time | Stability of binding, conformational changes |

| Quantum Chemistry (DFT) | Calculating electronic and structural properties | Reactivity, spectral signatures, molecular orbital energies |

| ADMET Modeling | Predicting pharmacokinetic and toxicity profiles | Bioavailability, metabolic stability, potential side effects |

Integration with Green Chemistry Principles

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. europeanpharmaceuticalreview.com Future research on this compound must integrate these principles into the design of synthetic routes and processes.

Key areas for integration include:

Use of Greener Solvents: Traditional syntheses often use hazardous organic solvents. Research should focus on replacing these with more environmentally benign alternatives, such as water, supercritical fluids, or biodegradable ionic liquids. rasayanjournal.co.in

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Energy Efficiency: Employing methods like microwave-assisted or ultrasound-irradiated synthesis can often reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.innih.gov

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources rather than petrochemicals is a long-term goal for sustainable chemical manufacturing.

A major challenge is balancing the environmental benefits with economic viability. Green processes must be cost-competitive with traditional methods to be widely adopted in industrial-scale production. europeanpharmaceuticalreview.com

Design of Next-Generation Functional Materials

Beyond its potential in medicine, the pyrimidine nucleus is a valuable building block for functional materials. rasayanjournal.co.in The unique electronic properties of the pyrimidine ring make it an attractive component for materials with specific optical or electronic functions.

Future research could explore the incorporation of this compound into:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives with extended conjugation have potential applications in light-emitting devices. rasayanjournal.co.in The amine group on this compound provides a convenient handle for incorporating the molecule into larger polymeric or dendritic structures.

Molecular Sensors: The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions. This property could be exploited to design chemosensors that signal the presence of specific metals through a change in color or fluorescence.

Supramolecular Assemblies: The ability of the pyrimidine core to participate in hydrogen bonding and π-π stacking can be used to construct complex, self-assembling supramolecular structures with novel properties.

The design of new materials is a complex undertaking that requires a deep understanding of structure-property relationships. A significant challenge is achieving the desired bulk properties (e.g., stability, processability, performance) from a molecular design. This necessitates a close collaboration between synthetic chemists, materials scientists, and physicists.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(pyrimidin-2-yl)ethanamine, and how is purity ensured?

this compound is commonly synthesized via reductive amination of pyrimidine derivatives or alkylation of pyrimidine rings with ethylamine precursors. For example, analogous compounds like 2-(1-ethylpiperidin-4-yl)ethanamine are synthesized using reductive amination with sodium cyanoborohydride or hydrogen gas and palladium catalysts . Post-synthesis, purity is validated via nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to confirm structural integrity and detect impurities .

Q. How can the structural conformation of this compound be characterized experimentally?

X-ray crystallography using programs like SHELX is a gold standard for determining crystal structures of pyrimidine derivatives. For instance, SHELX software has been widely adopted for small-molecule refinement, enabling precise bond-length and angle measurements . Additionally, infrared (IR) spectroscopy can identify functional groups like NH₂ vibrations, while mass spectrometry confirms molecular weight .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include:

- Avoiding inhalation/ingestion: Use fume hoods and wear NIOSH/EN 166-certified respirators.

- Fire safety: Employ water mist, alcohol-resistant foam, or CO₂ extinguishers, as pyrimidine combustion releases toxic gases (e.g., nitrogen oxides) .

- Spill management: Collect spills in sealed containers to prevent environmental contamination .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation) of this compound affect its biological activity?

Introducing substituents like chlorine (e.g., (R)-1-(5-chloropyrimidin-2-yl)ethanamine) enhances binding affinity to biological targets, such as enzymes or receptors. Comparative studies show that halogenated derivatives exhibit improved pharmacological profiles, likely due to increased lipophilicity and steric effects . Computational docking studies (e.g., using AutoDock) can predict interactions with target proteins .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate predictions of thermochemical properties, including ionization potentials and electron affinities. Becke’s 1993 study demonstrated that incorporating exact exchange terms in DFT reduces errors in atomization energy calculations to <2.4 kcal/mol, making it ideal for studying pyrimidine derivatives .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Case studies on trifluoromethyl-substituted analogs (e.g., 1-(4,6-bis(trifluoromethyl)pyrimidin-2-yl)ethanamine hydrochloride) highlight the need for standardized assays. For example:

- Use isogenic cell lines to control genetic variability in anticancer studies.

- Validate target engagement via kinetic assays (e.g., surface plasmon resonance) to confirm binding constants .

Q. What strategies improve the stability of this compound in aqueous solutions for pharmacological studies?

Co-solvents like DMSO or cyclodextrins can enhance solubility, while pH adjustments (e.g., buffering to pH 6–7) minimize amine protonation. Stability studies using HPLC-UV at accelerated degradation conditions (40°C/75% RH) identify degradation pathways .

Methodological Challenges

Q. How can enantiomeric purity of chiral derivatives (e.g., (S)-1-(4-pyrimidinyl)ethanamine) be assessed?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers. Circular dichroism (CD) spectroscopy further confirms optical activity, as demonstrated in studies on (S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine .

Q. What in silico tools predict the ADMET (absorption, distribution, metabolism, excretion, toxicity) profile of this compound derivatives?

Software like SwissADME calculates physicochemical parameters (e.g., logP, topological polar surface area), while ProTox-II predicts toxicity endpoints (e.g., hepatotoxicity). These tools prioritize compounds with favorable drug-likeness scores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.